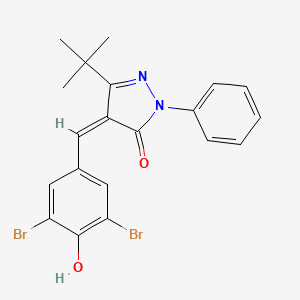
Fmoc-D-2,6-二甲基酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-D-2,6-Dimethyltyrosine” is a chemical compound with the molecular formula C26H25NO5 . It is used in research and has a molecular weight of 431.480 .
Synthesis Analysis
The synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been achieved . The approach took advantage of a Pd-catalyzed directed C–H dimethylation of picolinamide derivatives .
Molecular Structure Analysis
The molecular structure of “Fmoc-D-2,6-Dimethyltyrosine” is complex and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group . This group is crucial for the self-assembly of the molecule, which is due to the aromaticity of the Fmoc group .
Chemical Reactions Analysis
The Fmoc group removal in solid phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .
Physical And Chemical Properties Analysis
“Fmoc-D-2,6-Dimethyltyrosine” has a density of 1.3±0.1 g/cm3, a boiling point of 691.2±55.0 °C at 760 mmHg, and a flash point of 371.8±31.5 °C . The melting point is not available .
科学研究应用
- Fmoc-D-2,6-Dimethyltyrosine has been incorporated into synthetic hydrogel-forming cationic peptides (series K) for bioprinting applications . These hydrogels are biocompatible and suitable for drug delivery, diagnostic tools, and tissue engineering. The Fmoc-derivatives of series K exhibit gel-forming capabilities, with Fmoc-K3 hydrogel being particularly rigid and supportive for cell adhesion and survival.
- Fmoc-D-2,6-Dimethyltyrosine contributes to the self-assembly of peptide derivatives, forming supramolecular nanostructures in aqueous media. These biofunctional hydrogels have applications in drug delivery, wound healing, and tissue engineering .
- Aromatic π–π stacking and hydrogen bonding interactions drive the self-assembly of Fmoc-D-2,6-Dimethyltyrosine-based hydrogels. Understanding these interactions is crucial for designing functional materials .
Peptide-Based Hydrogels for Biomedical Applications
Biofunctional Hydrogel Materials
Supramolecular Interactions
安全和危害
“Fmoc-D-2,6-Dimethyltyrosine” is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
未来方向
Today, Fmoc SPPS is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . This suggests that “Fmoc-D-2,6-Dimethyltyrosine” and similar compounds will continue to be important in peptide synthesis research and applications .
作用机制
Target of Action
Fmoc-D-2,6-Dimethyltyrosine is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-2,6-Dimethyltyrosine is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The mode of action of Fmoc-D-2,6-Dimethyltyrosine involves its interaction with the amine group of an amino acid. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
Fmoc-D-2,6-Dimethyltyrosine plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-2,6-Dimethyltyrosine are largely determined by its role as a protecting group in peptide synthesisIts stability under various conditions, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , is crucial for its role in peptide synthesis.
Result of Action
The result of the action of Fmoc-D-2,6-Dimethyltyrosine is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-2,6-Dimethyltyrosine is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence and concentration of a base in the environment can influence the efficacy of the Fmoc group as a protecting group. Additionally, the Fmoc group is stable to treatment with certain acids, such as TFA and hydrogen bromide/acetic acid
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2,6-Dimethyltyrosine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)
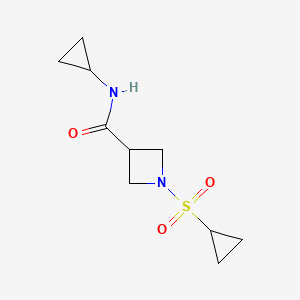

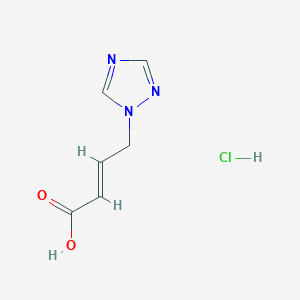
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)
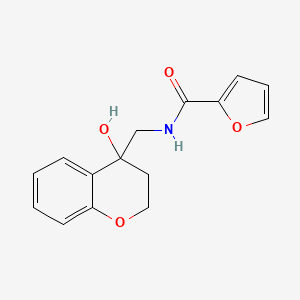
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)
![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)
![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2568740.png)
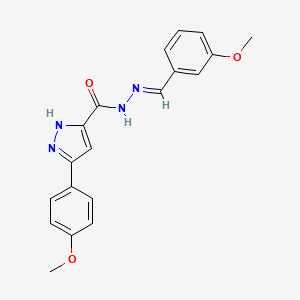
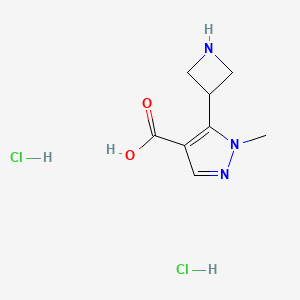
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
